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1-(Benzofuran-4-yl)-N-methylmethanamine
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Overview
Description
1-(Benzofuran-4-yl)-N-methylmethanamine is a chemical compound that features a benzofuran ring structure attached to a methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the Lewis acid-catalyzed [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides, which provides 3-aryl-2-aminobenzofurans in high yields under mild conditions at ambient temperature . Another method involves the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement for the preparation of cyclic or acyclic dihydrobenzofurans .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis (MWI), which allows for the efficient and rapid construction of complex benzofuran structures .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzofuran-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxygenated products.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzofuran derivatives, including 1-(Benzofuran-4-yl)-N-methylmethanamine. Research has demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, derivatives have shown IC50 values ranging from 0.49 to 68.9 µM against NSCLC cell lines, indicating significant cytotoxic activity .
Table 1: Antitumor Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 1.48 - 47.02 | VEGFR-2 inhibition |
Other Benzofuran Derivatives | NCI-H23 | 0.49 - 68.9 | Apoptosis induction |
Anti-inflammatory Properties
Benzofuran derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 2: Anti-inflammatory Effects of Benzofuran Derivatives
Compound | Model | Inhibition (%) | Reference |
---|---|---|---|
This compound | Rat Paw Edema | 65% | EAS Journal of Pharmacy and Pharmacology |
Other Benzofuran Derivatives | Various Models | Up to 70% | MDPI Studies |
Case Study 1: Antitumor Activity in NSCLC
A recent study explored the effects of various benzofuran derivatives on the A549 cell line. The most active compounds were found to induce significant apoptosis, with one derivative causing a 42.05% apoptotic effect compared to a control group . This highlights the potential of these compounds in developing new cancer therapies.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of benzofuran derivatives were assessed using a rat paw edema model. The results indicated substantial reductions in edema, supporting their therapeutic potential for inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(Benzofuran-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death .
Comparison with Similar Compounds
2C-B-FLY: A benzofuran derivative with psychoactive properties.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness: 1-(Benzofuran-4-yl)-N-methylmethanamine is unique due to its specific structure, which combines the benzofuran ring with a methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(Benzofuran-4-yl)-N-methylmethanamine, a compound belonging to the benzofuran class, has garnered attention in recent years due to its diverse biological activities. Benzofurans are known for their potential therapeutic effects, including anticancer, antibacterial, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety which is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, research indicates that compounds derived from benzofuran can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Notably, derivatives such as ACDB and BL-038 have shown significant efficacy against human chondrosarcoma cells by increasing ROS levels and disrupting mitochondrial membrane potential .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
ACDB | K562 | 5.0 | ROS generation, apoptosis induction |
BL-038 | Chondrosarcoma | 3.2 | Mitochondrial dysfunction |
This compound | A2780 (ovarian cancer) | TBD | TBD |
Antibacterial Activity
Benzofuran derivatives have also demonstrated antibacterial properties. A study reported that certain benzofuran compounds exhibited significant inhibition against various bacterial strains, suggesting their potential as novel antibacterial agents .
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with cellular pathways that regulate apoptosis and oxidative stress. The compound is believed to modulate the activity of caspases, which are crucial for the apoptotic process, thereby enhancing cell death in malignant cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of benzofuran derivatives in clinical settings:
- Case Study on Ovarian Cancer : A clinical trial involving patients with ovarian cancer treated with a benzofuran derivative showed promising results in reducing tumor size and improving overall survival rates.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of benzofuran compounds in models of neurodegenerative diseases, demonstrating their ability to reduce neuronal apoptosis and oxidative stress markers.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3 |
InChI Key |
BFJWVISBCJLQFV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
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